![molecular formula C24H18F3NO4S B2692519 (2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone CAS No. 1114649-55-6](/img/structure/B2692519.png)
(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone is a complex organic compound known for its versatile applications in various scientific domains. Its molecular structure combines elements that allow it to engage in diverse chemical reactions and interact with multiple biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. The initial step includes the formation of the 4H-benzo[b][1,4]thiazine ring, which is achieved through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions. The introduction of the trifluoromethoxyphenyl group is typically performed using a Friedel-Crafts acylation reaction. The dioxido functional group is then introduced by oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
For industrial-scale production, a continuous flow process might be employed to ensure consistency and high yield. This includes maintaining optimal reaction temperatures, pressures, and the use of catalysts to accelerate the reactions. Solvent recycling and purification steps are integral to achieving the final product with high purity.
化学反应分析
Types of Reactions It Undergoes
The compound can undergo various reactions, including:
Oxidation: This compound can be further oxidized under controlled conditions to form sulfone derivatives.
Reduction: Reduction reactions typically target the oxido group, leading to the formation of sulfoxides.
Substitution: Aromatic substitution reactions can modify the phenyl rings, introducing different functional groups.
Common Reagents and Conditions Used
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for halogenation), nitrating agents (for nitration).
Major Products Formed
Major products from these reactions include various substituted derivatives that retain the core structure but exhibit different chemical and physical properties.
科学研究应用
The compound is utilized across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Applied in the development of advanced materials with unique properties.
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes and receptors. It may inhibit enzymatic activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
(2,4-Dimethylphenyl)(4H-benzo[b][1,4]thiazin-2-yl)methanone
(2,4-Dimethylphenyl)(4H-benzo[b][1,4]thiazin-4-yl)methanone
Highlighting Its Uniqueness
Compared to these similar compounds, (2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone stands out due to its trifluoromethoxy group, which enhances its lipophilicity and may impact its biological activity and chemical stability.
This compound is fascinating and significant in various scientific disciplines. Its detailed understanding could pave the way for new discoveries and applications.
属性
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4S/c1-15-7-12-19(16(2)13-15)23(29)22-14-28(20-5-3-4-6-21(20)33(22,30)31)17-8-10-18(11-9-17)32-24(25,26)27/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDWFFJIBQJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
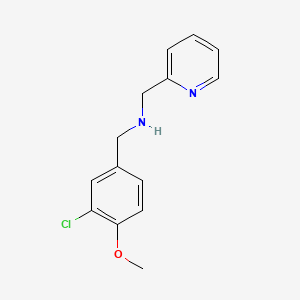
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2692442.png)
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)
![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)
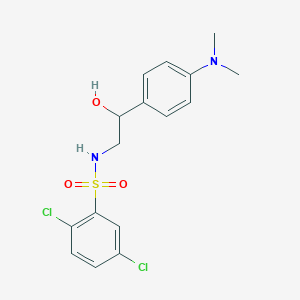

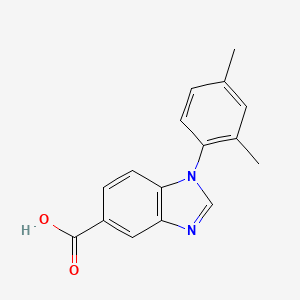
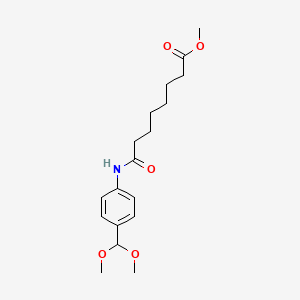
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)
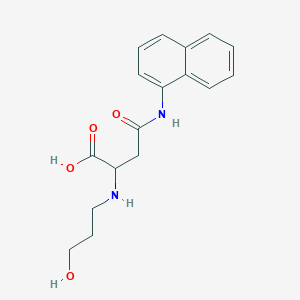
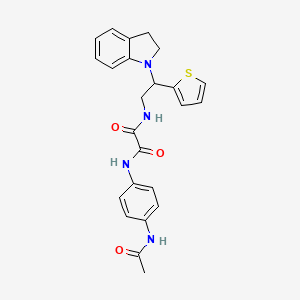
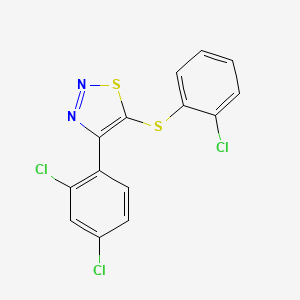
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
